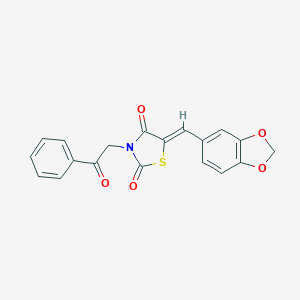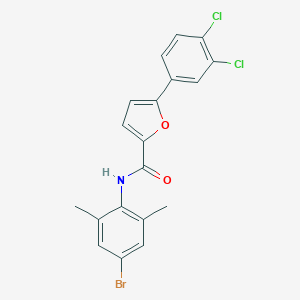![molecular formula C16H15Cl2NOS B300544 N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B300544.png)
N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2009 and has since been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide and its effects on different signaling pathways.
4. Drug delivery: Further research is needed to develop more efficient drug delivery systems for this compound, which will improve its solubility and stability in biological fluids.
In conclusion, this compound is a promising anti-cancer agent that has shown efficacy in preclinical studies. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has several advantages for lab experiments, including its ability to selectively target cancer cells and its minimal toxicity in normal cells. However, this compound has some limitations, including its low solubility in water and its instability in biological fluids.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide, including:
1. Combination therapy: this compound has been found to enhance the efficacy of other anti-cancer agents in preclinical studies. Further research is needed to determine the optimal combination therapy for different types of cancer.
2. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of cancer. Further research is needed to determine its safety and efficacy in humans.
3.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves several steps, including the reaction of 4-chloro-2-methylphenylamine with 4-chlorobenzene thiol in the presence of a base to form N-(4-chloro-2-methylphenyl)-4-chlorobenzene thiol. This compound is then reacted with 3-bromopropionamide in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has been shown to have anti-cancer properties in various preclinical studies. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitination process that regulates protein degradation. This compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
Molekularformel |
C16H15Cl2NOS |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
N-(4-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-10-13(18)4-7-15(11)19-16(20)8-9-21-14-5-2-12(17)3-6-14/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
XHKYJBAYZVDWLF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[5-Chloro-2-methyl(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300463.png)
![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300464.png)
![2-[2,5-dimethyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300465.png)
![Methyl 1-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B300468.png)
![2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300469.png)
![2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B300470.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300473.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300476.png)
![N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300480.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B300481.png)

![N-{[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B300483.png)
![2-[4-({3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B300492.png)